molecular formula C24H22N2O5 B12144557 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12144557
M. Wt: 418.4 g/mol
InChI Key: BJNXTCZNNSJWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carbonyl, and pyrrolidone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O5/c1-3-30-18-8-4-7-17(12-18)21-20(22(27)19-10-9-15(2)31-19)23(28)24(29)26(21)14-16-6-5-11-25-13-16/h4-13,21,28H,3,14H2,1-2H3

InChI Key

BJNXTCZNNSJWBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.